molecular formula C13H16O4 B13210510 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

Cat. No.: B13210510
M. Wt: 236.26 g/mol
InChI Key: JBDRGFVOVWJPKM-UHFFFAOYSA-N
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Description

2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is an organic compound that belongs to the class of benzodioxines This compound is characterized by its unique structure, which includes a benzodioxine ring system with ethyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylphenol with formaldehyde and a suitable acid catalyst to form the benzodioxine ring. Subsequent methylation and carboxylation steps yield the final product. The reaction conditions often require precise temperature control and the use of solvents such as toluene or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzodioxine ring .

Scientific Research Applications

2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in medicinal chemistry and pharmacology.

    Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs or as a lead compound for drug discovery.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products

Mechanism of Action

The mechanism by which 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

3-ethyl-6,7-dimethyl-2H-1,4-benzodioxine-3-carboxylic acid

InChI

InChI=1S/C13H16O4/c1-4-13(12(14)15)7-16-10-5-8(2)9(3)6-11(10)17-13/h5-6H,4,7H2,1-3H3,(H,14,15)

InChI Key

JBDRGFVOVWJPKM-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC2=C(O1)C=C(C(=C2)C)C)C(=O)O

Origin of Product

United States

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